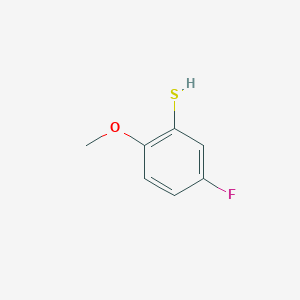

3-Fluoro-6-methoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-6-3-2-5(8)4-7(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZCEQOKTGGBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374598 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84884-41-3 | |

| Record name | 5-fluoro-2-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84884-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Fluorinated Aromatic Thiophenols in Contemporary Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. nih.govncl.ac.uk Fluorinated aromatic thiophenols, a specific class of these compounds, possess a unique combination of properties that make them highly valuable in various scientific disciplines.

Furthermore, the presence of fluorine can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism, a crucial attribute in drug development. nih.gov The substitution of hydrogen with fluorine can also impact lipophilicity, which affects a compound's ability to cross cell membranes. nih.gov The unique properties of fluorinated compounds have led to their use in a wide array of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comrsc.org

Research Directions for 3 Fluoro 6 Methoxythiophenol

The specific substitution pattern of 3-Fluoro-6-methoxythiophenol, with a fluorine atom and a methoxy (B1213986) group on the aromatic ring, has opened up several avenues of research. While comprehensive studies focusing solely on this compound are not extensively detailed in the public domain, its structural motifs suggest its utility in several key areas of chemical synthesis and materials science.

One primary research trajectory for compounds like this compound is their use as building blocks in the synthesis of more complex molecules. The thiol group provides a reactive handle for various coupling reactions, such as C-S bond formation, which is a fundamental transformation in organic synthesis. cardiff.ac.uk For instance, it can be used in the preparation of various sulfur-containing heterocyclic compounds, which are prevalent in many biologically active molecules.

Additionally, the presence of both a fluorine and a methoxy group allows for the investigation of their combined electronic and steric effects on the reactivity and properties of resulting molecules. The methoxy group, being an electron-donating group, and the fluorine atom, an electron-withdrawing group, create a unique electronic environment on the aromatic ring. This push-pull electronic effect can be exploited in the design of molecules with specific optical or electronic properties, potentially for applications in materials science such as organic light-emitting diodes (OLEDs) or other electronic devices. rsc.org Research in the broader field of fluorinated thiophenols has demonstrated their utility in creating self-assembled monolayers on metal surfaces, indicating potential applications in surface chemistry and nanotechnology. acs.org

The Structural Basis for the Distinctive Properties of 3 Fluoro 6 Methoxythiophenol

The unique properties of 3-Fluoro-6-methoxythiophenol are intrinsically linked to its molecular structure. The arrangement of the fluorine, methoxy (B1213986), and thiol groups on the benzene (B151609) ring dictates its chemical behavior and potential applications.

The fluorine atom at the 3-position and the methoxy group at the 6-position (or 1-fluoro-2-methoxy-4-mercaptobenzene) create a specific substitution pattern that influences the electron distribution within the aromatic ring. The interplay between the electron-withdrawing nature of the fluorine and the electron-donating nature of the methoxy group can lead to interesting reactivity patterns, particularly in electrophilic and nucleophilic aromatic substitution reactions.

The thiol (-SH) group is a versatile functional group. Its acidity can be modulated by the electronic effects of the other substituents. The presence of the electronegative fluorine atom is expected to increase the acidity of the thiol proton compared to a non-fluorinated analogue. This property is significant in reactions where the thiolate anion acts as a nucleophile.

Below is a table summarizing some of the key properties of this compound and related compounds, illustrating the impact of substituent changes.

| Property | This compound | 3-Methoxythiophenol | 4-Fluorothiophenol |

| Molecular Formula | C₇H₇FOS | C₇H₈OS | C₆H₅FS |

| Molecular Weight ( g/mol ) | 158.19 | 140.20 sigmaaldrich.com | Not available |

| CAS Number | 84884-41-3 chemicalbook.comchemicalbook.com | 15570-12-4 sigmaaldrich.com | Not available |

| Appearance | Liquid fluorochem.co.ukfluorochem.co.uk | Liquid sigmaaldrich.com | Not available |

| Boiling Point (°C) | Not available | 223-226 sigmaaldrich.com | Not available |

Note: Data for this compound and 4-Fluorothiophenol is limited in publicly available sources. The table is populated with available information for comparison.

Synthetic Strategies for this compound and its Precursors

The synthesis of this compound, a specialized organofluorine compound, involves strategic chemical transformations. This article delves into the various methodologies for constructing this molecule, focusing on the introduction of key functional groups and advanced synthetic protocols.

Spectroscopic and Advanced Analytical Characterization of 3 Fluoro 6 Methoxythiophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., ¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-Fluoro-6-methoxythiophenol. By analyzing the magnetic properties of its atomic nuclei, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a detailed connectivity map of the molecule can be established.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the thiol proton, and the methoxy (B1213986) group protons. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons and through-space coupling with the fluorine atom. The thiol (S-H) proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent. The methoxy (O-CH₃) protons will present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The spectrum of this compound would show seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group, the electron-withdrawing fluorine atom, and the thiol group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique. researchgate.netnih.gov It provides a direct probe of the fluorine's local environment. The spectrum for this compound is expected to show a single resonance for the fluorine atom, with its chemical shift being characteristic of a fluorine attached to an aromatic ring. alfa-chemistry.com This signal will likely be split into a multiplet due to coupling with the ortho and meta protons on the benzene (B151609) ring.

Table 1: Predicted NMR Data for this compound Note: The following data are predicted values based on typical chemical shifts for similar functional groups and substitution patterns. Actual experimental values may vary.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 7.0 - 7.5 | m | Aromatic CH |

| ¹H | 3.8 - 4.0 | s | -OCH₃ |

| ¹H | 3.4 - 3.6 | br s | -SH |

| ¹³C | 150 - 160 (d, ¹JCF ≈ 245 Hz) | d | C-F |

| ¹³C | 145 - 155 | s | C-OCH₃ |

| ¹³C | 110 - 130 | d | Aromatic CH |

| ¹³C | 110 - 120 | s | C-SH |

| ¹³C | 55 - 60 | s | -OCH₃ |

| ¹⁹F | -110 to -130 | m | Ar-F |

Mass Spectrometry (MS and HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): In a standard MS experiment, the molecule is ionized, and the resulting molecular ion's mass is measured. For this compound (C₇H₇FOS), the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides additional structural information, showing characteristic losses of functional groups such as the methoxy or thiol moieties.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. nfdi4chem.de This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For C₇H₇FOS, the calculated exact mass can be compared to the experimentally measured value to confirm its identity with high confidence.

Table 2: Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value |

|---|---|---|

| MS | Molecular Ion (m/z) | ~158 |

| HRMS | Exact Mass [M+H]⁺ | 159.0274 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoabsorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the substituted benzene ring in this compound.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* transitions within the aromatic ring. The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzene ring. The electron-donating methoxy group and the thiol group, along with the electron-withdrawing fluorine atom, will cause shifts in the absorption bands compared to unsubstituted benzene. Photoabsorption studies can reveal insights into the electronic structure and excited states of the molecule. researchgate.net

Table 3: Predicted UV-Vis Spectroscopic Data for this compound Note: Predicted values are based on typical absorptions for substituted benzene derivatives.

| Transition | Predicted λmax (nm) |

|---|---|

| π→π* | ~210 - 230 |

| π→π* (benzenoid) | ~270 - 290 |

Fluorescence Spectroscopy in Thiophenol Sensing Applications

While this compound itself is not expected to be strongly fluorescent, the broader class of thiophenols is of significant interest in the development of fluorescent sensors. Thiophenols are important environmental and biological analytes, and fluorescent probes offer a highly sensitive method for their detection. These sensing systems typically involve a fluorophore whose emission properties are altered upon reaction with a thiophenol. The reaction might involve cleavage of a specific bond, leading to a "turn-on" or "turn-off" of fluorescence, or a shift in the emission wavelength. The principles of these sensing applications are relevant to the functional group present in this compound.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, with each band corresponding to a specific type of bond vibration. Key characteristic bands for this compound would include the S-H stretching vibration, C-O stretching of the methoxy group, C-F stretching, and various vibrations associated with the aromatic ring.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of FTIR, often providing additional information, particularly for symmetric vibrations and bonds that are highly polarizable. The Raman spectrum would also show characteristic peaks for the S-H, C-O, C-F, and aromatic ring vibrations. rsc.org

Table 4: Predicted Vibrational Spectroscopy Data for this compound Note: Predicted values based on characteristic frequencies for the respective functional groups.

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| S-H Stretch | 2550 - 2600 | 2550 - 2600 |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |

| C-O Stretch (Aryl Ether) | 1200 - 1275 | 1200 - 1275 |

| C-F Stretch | 1100 - 1300 | 1100 - 1300 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystalline solid. If this compound can be obtained in a crystalline form, single-crystal XRD analysis would provide precise information about its molecular geometry, including bond lengths, bond angles, and torsional angles. This data would reveal the conformation of the methoxy and thiol groups relative to the aromatic ring in the solid state and provide insights into the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Transmission Electron Microscopy (TEM) and Related Imaging Techniques

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that is not typically used for the characterization of small molecules like this compound itself. Instead, TEM is employed to visualize the morphology and structure of nanoscale materials. Therefore, in the context of this compound, TEM would be relevant if this compound were used to functionalize nanoparticles, create self-assembled monolayers on surfaces, or be incorporated into larger polymer or material structures. In such cases, TEM could provide images of these nanomaterials, confirming their size, shape, and dispersion, with the presence of the thiophenol derivative being inferred from the material's properties or confirmed by complementary techniques.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides critical information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a specialized compound such as this compound, XPS analysis is instrumental in verifying its molecular integrity and characterizing the chemical environments of its constituent atoms: carbon, oxygen, fluorine, and sulfur.

The elemental composition as determined by a survey scan would be expected to align with the theoretical atomic percentages derived from the compound's molecular formula, C₇H₇FOS. High-resolution spectra would provide insight into the oxidation states and bonding environments.

High-Resolution Spectral Analysis:

C 1s Spectrum: The high-resolution C 1s spectrum of this compound is anticipated to be complex, requiring deconvolution into several peaks corresponding to the different carbon environments within the molecule. This would include contributions from carbon atoms in the benzene ring (C-C, C-H), a carbon atom bonded to fluorine (C-F), a carbon atom bonded to the methoxy oxygen (C-O), a carbon atom attached to the sulfur of the thiol group (C-S), and the methyl carbon of the methoxy group (C-H).

O 1s Spectrum: The O 1s spectrum is expected to show a single, well-defined peak characteristic of the oxygen atom in the methoxy (C-O-C) functional group.

F 1s Spectrum: The F 1s spectrum should exhibit a primary peak corresponding to the covalent C-F bond on the aromatic ring. The binding energy for fluorine in such organic compounds is typically well-defined and serves as a clear indicator of its presence and chemical state.

S 2p Spectrum: The S 2p spectrum is expected to show a doublet (S 2p₃/₂ and S 2p₁/₂) characteristic of the thiol (-SH) group. The precise binding energy can confirm that the sulfur is in the thiol oxidation state and not oxidized to a sulfonate or other species. For thiols, the S 2p₃/₂ peak is typically observed around 164 eV. thermofisher.com

The following interactive data table summarizes the expected binding energies and atomic concentrations for the elemental composition of this compound based on theoretical calculations and data from analogous compounds.

| Element | Core Level | Expected Binding Energy (eV) | Theoretical Atomic Concentration (%) |

| Carbon | C 1s | ~285-289 | 53.8 |

| Oxygen | O 1s | ~533 | 7.7 |

| Fluorine | F 1s | ~688 | 7.7 |

| Sulfur | S 2p | ~164 | 7.7 |

A more detailed deconvolution of the high-resolution C 1s spectrum would yield the following expected components:

| Carbon Environment | Expected Binding Energy (eV) |

| C-C / C-H (aromatic & methyl) | ~284.8 - 285.5 |

| C-S | ~286.0 |

| C-O | ~286.5 |

| C-F | ~288.5 |

This detailed characterization by XPS is crucial for confirming the successful synthesis of this compound and for understanding its surface chemistry, which is vital for its various applications in materials science and pharmaceutical development.

Computational Chemistry and Theoretical Investigations of 3 Fluoro 6 Methoxythiophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 3-Fluoro-6-methoxythiophenol, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. nih.govresearchgate.netresearchgate.net These calculations provide crucial data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netmdpi.com

Key electronic parameters derived from DFT, such as ionization potential, electron affinity, electronegativity, chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), help in quantifying the molecule's reactivity. researchgate.net For instance, the analysis of these global reactivity descriptors can predict how the molecule will interact with other chemical species. researchgate.netnih.gov The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and identifies electrophilic and nucleophilic sites within the molecule, offering insights into its intermolecular interactions. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following values are illustrative, based on typical results for substituted thiophenols, as specific experimental or published computational data for this compound is not available.)

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 | Difference between LUMO and HOMO energies; indicates chemical reactivity. |

| Chemical Hardness (η) | 2.35 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.7 | Measures the propensity of a species to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited-state properties of molecules. epa.gov This method is widely applied to predict electronic transition energies and oscillator strengths, which are essential for simulating UV-Vis absorption spectra. mdpi.comrsc.org For this compound, TD-DFT calculations can elucidate the nature of its electronic transitions, such as π → π* or n → π* transitions, by analyzing the molecular orbitals involved. rsc.orgscielo.org.za

By comparing the simulated spectrum with experimental data, researchers can validate the computational methodology and gain a deeper understanding of the molecule's photophysical behavior. mdpi.com Functionals such as CAM-B3LYP and ωB97X-D are often used in TD-DFT studies, as they can provide more accurate descriptions of charge-transfer excitations, which may be relevant for a substituted aromatic compound like this compound. nih.govaps.org Studies on the closely related meta-fluorothiophenol (mFTP) have utilized TD-DFT methods like TD-M062X and ωB97XD to simulate its UV photoabsorption spectra and analyze its excited-state properties. iku.edu.trresearchgate.net

Table 2: Representative TD-DFT Calculated Excitation Energies and Oscillator Strengths (Note: The following values are illustrative, based on typical results for substituted thiophenols like mFTP, as specific data for this compound is not available.) iku.edu.tr

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|

| S1 | 4.60 | 0.03 | HOMO -> LUMO |

| S2 | 5.35 | 0.09 | HOMO-1 -> LUMO |

| S3 | 5.90 | 0.15 | HOMO -> LUMO+1 |

Multireference and Multiconfigurational Methods (e.g., CASSCF, CASPT2, MR-CIS) for Photochemical Behavior

For studying photochemical reactions, especially those involving bond breaking or the crossing of electronic states, single-reference methods like TD-DFT can be inadequate. In such cases, multireference and multiconfigurational methods are necessary. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) or Multireference Configuration Interaction (MR-CIS), provides a more accurate description of the electronic states involved in photochemical processes. iku.edu.tr

Investigations into the photochemistry of analogous compounds, such as meta-fluorothiophenol (mFTP), have employed these high-level methods. iku.edu.trresearchgate.net These studies analyze the excited state properties and potential energy surfaces to understand the mechanisms of photoreactions. researchgate.net For this compound, these methods would be crucial for investigating potential photochemical pathways, such as phototautomerization or bond dissociation, by providing a detailed picture of the relevant excited states. iku.edu.trresearchgate.net

Investigation of Potential Energy Surfaces and Dissociation Pathways (e.g., S-H bond cleavage)

Computational methods are essential for mapping the potential energy surfaces (PES) of a molecule in its ground and excited states. This allows for the investigation of reaction mechanisms and dissociation pathways. A key photochemical process for thiophenols is the cleavage of the S-H bond. researchgate.net Theoretical studies on similar molecules, like mFTP, have shown that UV excitation can lead to thiol-to-thione phototautomerization. iku.edu.trresearchgate.net This reaction involves the migration of the hydrogen atom from the sulfur to a carbon atom on the aromatic ring. researchgate.net

By calculating the PES for this compound, researchers could identify the transition states and minimum energy paths for S-H bond cleavage and subsequent reactions. This would provide valuable insights into its photostability and the nature of its photoproducts. These computational approaches help to understand how factors like excitation energy and molecular structure influence the branching ratios of different photochemical pathways. researchgate.net

Structure-Activity Relationship (SAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties. mdpi.com These models are fundamental in drug design and materials science for predicting the properties of new compounds. nih.gov For a series of derivatives including this compound, QSAR models could be developed to predict activities such as toxicity or antimicrobial efficacy. mdpi.comtandfonline.com

The inputs for these models, known as molecular descriptors, are often derived from DFT calculations. mdpi.com These can include electronic descriptors (like HOMO/LUMO energies), steric parameters, and lipophilicity values. nih.gov By establishing a mathematical relationship between these descriptors and an observed activity for a set of known compounds, the activity of new, untested molecules like this compound can be predicted, guiding synthetic efforts toward more potent or desirable compounds. nih.govnih.gov

Charge Transfer Mechanism Studies in Hybrid Systems

The electronic properties of this compound, with its electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atom, make it an interesting candidate for studying intramolecular charge transfer (ICT). TD-DFT calculations can be used to characterize the nature of excited states, identifying those with significant charge-transfer character. aps.org This is particularly relevant if the molecule is part of a larger hybrid system, such as being adsorbed on a nanoparticle surface or incorporated into a donor-acceptor polymer.

In such hybrid systems, computational studies can model the charge transfer dynamics between this compound and the other components. This is crucial for applications in organic electronics, such as organic solar cells or light-emitting diodes, where efficient charge separation and transport are required. arxiv.org The analysis helps in understanding how the molecular structure and interfacial interactions govern the efficiency of charge transfer processes.

Analysis of Steric and Electronic Effects of Fluorine Substitution

The substitution of hydrogen with a fluorine atom can profoundly impact a molecule's properties due to fluorine's high electronegativity and small size. nih.gov In this compound, the fluorine atom exerts a strong electron-withdrawing inductive effect, which can influence the acidity of the thiol proton, the electron density of the aromatic ring, and the energies of the frontier molecular orbitals. researchgate.net

Applications of 3 Fluoro 6 Methoxythiophenol in Scientific Disciplines

Medicinal Chemistry and Biological Activity

The 3-fluoro-6-methoxythiophenol structure serves as a valuable building block in medicinal chemistry for the generation of new therapeutic agents. The presence of the thiol group provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. The fluorine and methoxy (B1213986) substituents are key modulators of the physicochemical properties of these derivatives, influencing their interaction with biological targets and their behavior in physiological systems.

Design and Synthesis of Bioactive Derivatives

The synthesis of bioactive derivatives utilizing the this compound core takes advantage of the nucleophilic nature of the thiol group. This allows for its reaction with various electrophiles to form thioether linkages, which are common in many biologically active compounds. For instance, derivatives can be prepared through reactions such as S-alkylation or S-arylation, integrating the fluorinated and methoxylated phenyl ring into diverse scaffolds.

While specific examples starting directly from this compound are not extensively documented in publicly available research, the synthesis of related structures provides a clear blueprint. For example, the synthesis of various thienyl thioethers and thienoacenes has been achieved through one-pot procedures involving the reaction of arenethiols with other reagents, demonstrating the versatility of the thiol group in constructing complex heterocyclic systems. chemimpex.com Similarly, the synthesis of thiophene-based chalcones with anticancer properties often involves multi-step processes where a thiophene (B33073) core is functionalized, a strategy applicable to derivatives of this compound. nih.gov The general approach involves leveraging the reactivity of the thiol to connect the core scaffold to other pharmacologically relevant moieties, thereby creating new chemical entities for biological screening. mdpi.com

Evaluation of Antibacterial Activity

Derivatives of thiophenol and related heterocyclic compounds like thiophene have shown considerable promise as antibacterial agents. chemicalbook.com The introduction of fluorine and methoxy groups, as seen in the this compound scaffold, is a common strategy in medicinal chemistry to enhance antimicrobial potency. The fluorine atom can improve target binding and cell penetration, while the methoxy group can modulate solubility and metabolic stability.

Studies on structurally related quinoline (B57606) derivatives have demonstrated the effectiveness of this substitution pattern. For example, a series of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4-oxoquinoline-3-carboxamide derivatives were synthesized and screened for antibacterial activity against various pathogens, with some compounds showing encouraging results. guidechem.com The antibacterial activity of such compounds is often attributed to their ability to disrupt essential bacterial processes. Naturally occurring phenols and their derivatives have been evaluated against both planktonic and biofilm-forming bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa, showing that structural modifications significantly impact their potency. psu.edu

| Compound Class | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| Thiophene Derivatives | Pseudomonas aeruginosa | Some derivatives were found to be more potent than the standard drug gentamicin. | chemicalbook.com |

| Phenol (B47542) Derivatives | Staphylococcus epidermidis, Pseudomonas aeruginosa | Allyl derivatives showed increased potency against planktonic cells but decreased potency against biofilms. | psu.edu |

| Fluorinated Quinolone Carboxamides | P. aeruginosa, Bacillus subtilis | Fourteen novel derivatives were screened and found to have encouraging antibacterial results. | guidechem.com |

Anticancer and Antiproliferative Mechanisms (e.g., Apoptosis Induction)

The thiophene and thiophenol scaffolds are present in numerous compounds investigated for their anticancer properties. These derivatives can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression. researchgate.net

Research on thiophene-based derivatives has shown their effectiveness against several tumor cell lines, including non-small cell lung cancer and colorectal cancer. For instance, certain thiophene-chalcone derivatives have been synthesized and shown to induce apoptosis in A549 lung cancer cells. nih.gov Similarly, a library of thiophenol-formaldehyde-triazole (TFT) derivatives was found to inhibit the viability of ovarian cancer cell lines, with the most active compound inducing apoptosis and reducing the invasive potential of the cancer cells. nih.gov The mechanism often involves the activation of caspases, a family of proteases that are central to the apoptotic process. For example, treatment of A549 cells with a potent tetrahydrobenzo[b]thiophene derivative led to enhanced levels of caspase 3 and 9, indicating apoptosis induction.

The presence of specific functional groups, such as the methoxy group, can contribute to these anticancer effects. Studies on other classes of compounds have noted that methoxy substituents can enhance apoptotic activity. sigmaaldrich.com Derivatives incorporating the this compound moiety would be expected to leverage these mechanisms, with the potential for the fluorine atom to further enhance potency and selectivity.

| Compound/Derivative Class | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Thiophenol-formaldehyde-triazole (TFT) | CAOV3, CAOV4, ES-2 (Ovarian) | Apoptosis induction, reduction of invasive potential. | nih.gov |

| Tetrahydrobenzo[b]thiophene | A549 (Lung) | G2/M cell cycle arrest, apoptosis induction via caspase 3/9. | |

| Thiophene-Chalcone | A549 (Lung) | Apoptosis induction. | nih.gov |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (Breast) | Induction of apoptosis and necrosis. | researchgate.net |

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV (Context from related compounds)

Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibiotics. These essential enzymes control DNA topology during replication, and their inhibition leads to bacterial cell death. While there are no specific studies on this compound derivatives as inhibitors of these enzymes, the structural features of this scaffold are present in other known inhibitors.

Notably, a series of novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV. mdpi.comfishersci.ca These compounds, classified as novel bacterial topoisomerase inhibitors (NBTIs), demonstrated excellent activity against clinically relevant bacteria such as Staphylococcus aureus. mdpi.commdpi.com The 3-fluoro and 6-methoxy substitution pattern was crucial for their potent activity. This provides strong evidence that a thiophenol core with the same substitution pattern could serve as a pharmacophore for a new class of gyrase and topoisomerase IV inhibitors. The development of such compounds is of high interest due to the rise of resistance to existing antibiotics like the fluoroquinolones, which also target these enzymes. mdpi.comsigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Therapeutic Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. For derivatives of this compound, SAR would focus on how modifications to the core structure affect therapeutic efficacy. Key areas of modification would include the group attached to the sulfur atom and potential alterations to the aromatic ring.

Based on studies of related compound classes, several general SAR principles can be inferred. For thiophene derivatives with antibacterial activity, the nature and position of substituents on the thiophene ring dramatically influence potency. chemicalbook.com In the context of anticancer agents, the type of aryl group attached to a core scaffold can significantly impact cytotoxicity against different cancer cell lines. encyclopedia.pub For example, in a series of thiophene-chalcone derivatives, variations in the aromatic substituents led to a wide range of IC50 values, with a specific derivative showing the highest potency. nih.gov The position of the fluorine and methoxy groups on the phenyl ring is also critical. In early studies of cathinone (B1664624) derivatives, aryl substitution, including with fluorine or methoxy groups, was found to reduce or abolish certain stimulant actions, highlighting the sensitivity of biological targets to such changes. Therefore, for derivatives of this compound, SAR studies would be essential to optimize their interaction with specific biological targets, whether they be bacterial enzymes or proteins involved in cancer pathways.

Influence on Metabolic Stability and Bioavailability (General for fluorinated compounds)

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and bioavailability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position on a molecule can block oxidation, thereby increasing the drug's half-life and duration of action.

Materials Science and Organic Electronics

In the realm of materials science, the specific arrangement of functional groups on the this compound ring allows for the synthesis of novel materials with tailored properties. The thiol group serves as a critical anchor for binding to metal surfaces or participating in polymerization reactions, while the fluoro and methoxy groups modulate the electronic characteristics of the resulting materials.

Development of Fluorescent Probes for Biomedical Applications

Fluorescent probes are indispensable tools in biomedical research, enabling the visualization and tracking of biological processes in real-time. imrpress.com The development of these probes often involves incorporating specific chemical entities that can interact with target analytes to produce a measurable change in fluorescence. Thiophenol derivatives are integral to the design of probes for detecting various biologically significant molecules, including other thiols like glutathione, cysteine, and homocysteine, imbalances of which are linked to numerous diseases. imrpress.com

The design strategy for such probes often involves linking a fluorophore to a recognition unit that selectively reacts with the target. For instance, a chalcone-based fluorescent probe was synthesized with a 2,4-dinitrophenyl group that acts as both a recognition site and a fluorescence quencher. nih.gov The presence of thiophenols triggers a reaction that releases the quencher, resulting in a detectable fluorescence signal. nih.gov Research in this area has led to probes capable of detecting thiophenols in living cells and real water samples, demonstrating their practical utility. nih.govnih.gov The use of natural products and their synthetic analogs as fluorescent probes is also a growing area, with applications in cell imaging, biosensing, and advancing the understanding of drug delivery and biomarkers. mdpi.com

Integration into Organic Electronic Materials

The distinct electronic nature of this compound, characterized by the competing effects of its electron-donating methoxy group and electron-withdrawing fluorine atom, makes it a candidate for inclusion in organic electronic materials. This "push-pull" electronic environment on the aromatic ring can be exploited in designing molecules for devices like organic light-emitting diodes (OLEDs). While specific, comprehensive studies detailing the integration of this compound itself are not extensively documented, the utility of functionalized thiophenols is well-established. Thiophenols are known to form self-assembled monolayers on metal surfaces, a key technique in nanotechnology and surface chemistry for modifying the electronic properties of contacts in organic devices. The ability to tune solubility and self-assembly through chemical modification is crucial for achieving high-performance organic semiconductors suitable for applications like inkjet printing of electronic components. sigmaaldrich.com

Fabrication of 2D Organic Metal Chalcogenides

A significant application of functionalized thiophenols is in the creation of two-dimensional (2D) organic metal chalcogenides (OMCs). These materials are fabricated through a strategy involving the synthesis of bulk metal-organic frameworks (MOFs) which are subsequently exfoliated into 2D sheets. nih.gov In this process, thiophenol derivatives act as organic ligands that coordinate with metal ions (such as Cu+, Ag+, or Au+). nih.gov

The resulting OMCs have a unique structure where a 2D inorganic layer, often with a honeycomb-like [CuS] or similar framework, is sandwiched between layers of the organic ligands. nih.gov The functional groups on the thiophenol, such as fluorine and methoxy groups, extend from the surface of these inorganic sheets, allowing for precise control over the surface chemistry and electronic properties of the 2D material. nih.gov This method has been used to create a series of OMCs with the general formula M(SPh-X), where M is a metal, SPh is the benzenethiol (B1682325) core, and X represents various functional groups. nih.gov

Modulation of Electronic Band Gaps and Conductivity in Hybrid Materials

The functional groups on the thiophenol ligands are not merely structural components; they play a crucial role in tuning the material's electronic properties. The electronic band gap of 2D OMCs can be widely and finely adjusted by changing the functional group on the benzene (B151609) ring of the thiophenol ligand. nih.gov

Research has demonstrated that the band gap narrows as the electron-donating ability of the functional group increases. nih.gov This allows for the creation of materials with tailored optoelectronic properties by selecting the appropriate thiophenol precursor. The table below illustrates the effect of different functional groups on the band gap of silver-based OMCs. nih.gov

| Compound | Functional Group (X) | Electron-Donating/Withdrawing Nature | Band Gap (eV) |

| Ag(SPh-COOH) | -COOH | Electron-Withdrawing | 3.27 |

| Ag(SPh-F) | -F | Electron-Withdrawing | 3.04 |

| Ag(SPh-OCH₃) | -OCH₃ | Electron-Donating | 2.96 |

| Ag(SPh-OH) | -OH | Electron-Donating | 2.88 |

| Ag(SPh-NH₂) | -NH₂ | Strong Electron-Donating | 2.65 |

This interactive table summarizes the relationship between the functional group on the thiophenol ligand and the resulting electronic band gap of the 2D Organic Metal Chalcogenide. nih.gov

This precise control over the band gap is critical for applications in optoelectronics, allowing for the design of materials that absorb and emit light at specific wavelengths. researchgate.net

Chemical Sensing and Probes

The reactivity of the thiol group makes thiophenols, including this compound, central to the development of chemical sensors, particularly for detecting other thiophenol compounds which are environmental pollutants.

Development of Ratiometric Fluorescent Sensing Systems for Thiophenols

Ratiometric fluorescent probes offer a significant advantage over simpler "on-off" sensors by providing a built-in self-calibration mechanism, which leads to more reliable and quantitative analysis. nih.govmtu.edu These systems measure the ratio of fluorescence intensity at two different wavelengths, minimizing interference from environmental factors. researchgate.net

Several ratiometric probes have been developed for the detection of thiophenol derivatives. A common strategy involves using a fluorophore, such as a coumarin (B35378) pyridine (B92270) derivative, and a sensing unit like a 2,4-dinitrophenyl ether moiety. nih.govresearchgate.net The thiophenol analyte reacts with the sensing unit via an aromatic nucleophilic substitution reaction, cleaving it from the fluorophore. nih.govresearchgate.net This cleavage event alters the electronic properties of the fluorophore, causing a significant shift in its emission wavelength and a large change in the fluorescence ratio. One such probe exhibited a 256-fold change in its fluorescence ratio upon reaction with 4-methylthiophenol, with a low detection limit of 24 nM. nih.gov These sensing systems have been successfully applied to detect thiophenols in actual water samples and for fluorescence imaging in living cells, highlighting their potential for environmental monitoring and biological research. nih.gov

Application in Biomedical Diagnostics and Imaging

While direct applications of this compound in biomedical diagnostics and imaging are not extensively documented in dedicated studies, its structural motifs—a fluorinated aromatic ring and a thiol group—are of significant interest in the development of probes for molecular imaging. The fluorine atom allows for the potential introduction of the positron-emitting isotope Fluorine-18 (¹⁸F), a cornerstone of Positron Emission Tomography (PET). PET is a powerful in-vivo imaging technique used to observe metabolic processes and probe biological pathways at the molecular level. nih.govresearchgate.net The development of novel PET radiopharmaceuticals is a critical area of research for diagnosing and monitoring diseases like cancer and neurological disorders. nih.govnih.gov The thiol group, being a versatile functional handle, could be used for conjugation to biomolecules or for interaction with specific biological targets.

Radiochemistry and Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a functional imaging modality that utilizes small amounts of radioactive tracers to visualize and measure biological processes in vivo. researchgate.net Among the available positron-emitting radionuclides, Fluorine-18 is the most widely used for the development of PET radiopharmaceuticals. nih.govnih.gov Its popularity stems from favorable physical characteristics, including a convenient half-life of 109.8 minutes, low positron energy (635 keV) which allows for high-resolution images, and a high percentage of positron decay (97%). nih.govnih.govmdpi.com This half-life is long enough to permit multi-step radiosynthesis, purification, and transport to satellite imaging centers without cyclotrons. nih.gov

Incorporation of Fluorine-18 for Radiochemical Labeling

The introduction of Fluorine-18 into a molecule like this compound is a critical step in developing it as a PET tracer. The process, known as radiolabeling, can be achieved through several chemical strategies. The choice of method depends on the substrate's chemical properties and the desired position of the ¹⁸F label. nih.gov Versatile chemistry, including both nucleophilic and electrophilic substitutions, allows for the direct or indirect introduction of ¹⁸F into molecules of interest. nih.govbohrium.com

Key Strategies for ¹⁸F-Labeling:

Nucleophilic Substitution: This is the most common method for ¹⁸F-labeling. It involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a good leaving group (e.g., tosylate, mesylate, or a nitro group). For aromatic systems, this often requires the presence of an activating electron-withdrawing group.

Electrophilic Substitution: This method uses electrophilic fluorinating agents like [¹⁸F]F₂ or [¹⁸F]acetylhypofluorite. It is typically employed for labeling electron-rich aromatic rings. nih.gov However, these reactions often suffer from low regioselectivity and lower molar activity compared to nucleophilic methods. nih.gov

Prosthetic Group Labeling: In this indirect approach, a small molecule, known as a prosthetic group, is first radiolabeled with ¹⁸F. mdpi.com This labeled synthon is then conjugated to the target molecule, which may not be stable under direct fluorination conditions. mdpi.com

| Labeling Strategy | Description | Typical Precursor Features | Key Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Direct displacement of a leaving group on an activated aromatic ring by [¹⁸F]fluoride. | Electron-withdrawing groups activating a leaving group (e.g., -NO₂, -CHO). | High molar activity, good regioselectivity. |

| Electrophilic Aromatic Substitution | Direct fluorination of an electron-rich aromatic ring using an electrophilic ¹⁸F source. | Electron-donating groups on the aromatic ring. | Applicable to non-activated systems. |

| Copper-Mediated Fluorination | Use of copper catalysts to facilitate nucleophilic fluorination of aryl stannanes or boronic esters. | Organotin or organoboron derivatives. | Milder reaction conditions. nih.gov |

| Prosthetic Group Labeling | An indirect, multi-step method involving a pre-labeled small molecule. | Functional group suitable for conjugation (e.g., amine, thiol). | Broad applicability to complex biomolecules. mdpi.com |

Development of Fluoro-radiopharmaceuticals

The development of new ¹⁸F-labeled radiopharmaceuticals is essential for expanding the capabilities of PET imaging. nih.gov The longer half-life of Fluorine-18 compared to other common PET isotopes like Carbon-11 (t½ ≈ 20.3 min) is a significant logistical advantage, allowing for more complex syntheses and longer imaging protocols. nih.govmdpi.com This enables the study of slower biological processes and facilitates the distribution of tracers to multiple clinical sites.

The process of developing a fluoro-radiopharmaceutical involves designing a molecule that can cross biological barriers (like the blood-brain barrier), bind to a specific target with high affinity and selectivity, and exhibit favorable pharmacokinetics. nih.gov The introduction of a fluorine atom can sometimes alter the biological properties of the parent molecule, a factor that must be carefully evaluated during development. Once synthesized and purified, these tracers are administered in trace amounts to probe biological functions without inducing a pharmacological effect. nih.gov

| Isotope | Half-Life (minutes) | Max Positron Energy (keV) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Fluorine-18 (¹⁸F) | 109.8 | 635 | Ideal half-life for logistics and longer studies; high resolution. nih.govnih.gov | Labeling can be chemically challenging. |

| Carbon-11 (¹¹C) | 20.3 | 960 | Allows for labeling without altering the native structure of organic molecules. | Very short half-life requires an on-site cyclotron and rapid synthesis. mdpi.com |

| Nitrogen-13 (¹³N) | 9.97 | 1199 | Used for myocardial perfusion imaging (e.g., [¹³N]ammonia). | Extremely short half-life limits its use to very simple molecules. |

| Oxygen-15 (¹⁵O) | 2.04 | 1732 | Used for blood flow studies (e.g., [¹⁵O]water). | Very short half-life requires continuous production and immediate use. |

Catalysis and Organic Synthesis

The unique electronic properties derived from its substituents make this compound a candidate for applications in modern organic synthesis, particularly in the fields of photocatalysis and transition metal catalysis.

Role as an Organophotocatalyst in Carbon-Fluorine Activation

Recent advances in organic chemistry have demonstrated the potential of organophotoredox catalysis to enable challenging chemical transformations, including the activation of strong carbon-fluorine (C-F) bonds. nih.govnih.gov In this context, thiophenol derivatives have emerged as potent dual-function catalysts. A closely related compound, 4-methoxybenzenethiol, can act as both a highly reducing electron-donating redox catalyst and a hydrogen atom transfer (HAT) catalyst under visible-light irradiation. nih.govacs.org

The proposed mechanism involves the photoexcitation of the corresponding thiolate, which becomes a powerful reductant capable of activating fluorinated substrates through single electron transfer. nih.gov The presence of the electron-donating methoxy group is crucial for enhancing the reducing power of the catalyst. acs.org this compound shares these key structural features—a thiol group and a methoxy substituent on the aromatic ring—suggesting it could function similarly in promoting the reductive activation of C-F bonds for subsequent functionalization reactions. nih.gov This methodology is valuable for converting abundant fluorinated compounds into more complex molecules. acs.org

| Component | Role in C-F Activation | Example/Function |

|---|---|---|

| Organophotocatalyst | Absorbs visible light and initiates electron transfer. | Thiophenol derivatives (e.g., 4-methoxybenzenethiol). nih.govacs.org |

| Fluorinated Substrate | The molecule containing the C-F bond to be activated. | Trifluoromethyl arenes. acs.org |

| Light Source | Provides the energy for photoexcitation of the catalyst. | Visible light (e.g., blue LEDs). |

| Sacrificial Electron Donor | Regenerates the catalyst's ground state (if needed). | Amines or other reducing agents. |

Ligand in Transition Metal-Catalyzed Reactions (e.g., Pd-catalyzed transformations)

The thiol group of this compound allows it to act as a ligand in transition metal catalysis. Sulfur-containing compounds are known to coordinate with various transition metals, including palladium, which is widely used in cross-coupling reactions. mdpi.comnih.gov By binding to the metal center, the ligand can modify the catalyst's steric and electronic environment, thereby influencing its reactivity, selectivity, and stability. mdpi.com

In palladium-catalyzed transformations such as the Suzuki, Stille, and Heck reactions, ligands play a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. mdpi.com While "ligand-free" systems exist, the use of specifically designed ligands is often necessary to achieve high efficiency and control over the reaction outcome, especially with challenging substrates. mdpi.comrsc.org The sulfur atom in this compound can serve as a soft donor for the soft palladium metal center, potentially forming stable catalytic complexes suitable for various C-C and C-heteroatom bond-forming reactions. nih.govresearchgate.net

| Reaction Name | Coupling Partners | Bond Formed | Potential Role of Ligand |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound + Organohalide | C-C | Facilitates transmetalation and reductive elimination. mdpi.com |

| Heck Coupling | Alkene + Organohalide | C-C | Controls regioselectivity and stabilizes the Pd(0) active species. mdpi.com |

| Stille Coupling | Organotin compound + Organohalide | C-C | Promotes the transmetalation step. mdpi.com |

| Sonogashira Coupling | Terminal alkyne + Organohalide | C-C (sp-sp²) | Stabilizes the palladium and copper co-catalyst system. mdpi.com |

| C-H Activation | C-H bond + Coupling Partner | C-C or C-Heteroatom | Directs the catalyst to a specific C-H bond and facilitates the activation step. mdpi.com |

Derivatives and Analogues of 3 Fluoro 6 Methoxythiophenol

Synthesis and Characterization of Substituted Analogues

The synthesis of substituted analogues of 3-Fluoro-6-methoxythiophenol can be approached through various established methods for forming aryl-sulfur bonds. Common strategies include the reduction of corresponding benzenesulfonyl chlorides or the reaction of an organometallic species with elemental sulfur. wikipedia.org For instance, a substituted aniline (B41778) can be converted to a diazonium salt, which is then reacted with a sulfur-containing nucleophile in a Leuckart thiophenol reaction. wikipedia.org Another versatile method is the Newman-Kwart rearrangement, which involves the thermal rearrangement of an O-aryl dialkylthiocarbamate, derived from the corresponding phenol (B47542), to the S-aryl isomer. wikipedia.org

Copper-catalyzed coupling reactions have also emerged as a powerful tool for the synthesis of substituted thiophenols. Aryl iodides bearing fluoro and methoxy (B1213986) substituents can be coupled with a sulfur source to afford the desired thiophenol. organic-chemistry.org These methods are generally compatible with a range of functional groups, allowing for the introduction of diverse substituents onto the aromatic ring. organic-chemistry.org

The characterization of these newly synthesized analogues relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the substitution pattern on the aromatic ring. In ¹H NMR, the chemical shifts and coupling constants of the aromatic protons provide definitive structural information. ¹³C and ¹⁹F NMR are also invaluable for characterizing the carbon skeleton and the fluorine environment, respectively. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, while infrared (IR) spectroscopy helps to identify key functional groups, such as the S-H stretch of the thiol.

Structure-Activity Relationships of Fluorinated Thiophenol Derivatives

The introduction of fluorine into a thiophenol structure can profoundly influence its biological activity. The high electronegativity and small size of the fluorine atom can alter the electronic properties, lipophilicity, and metabolic stability of the molecule. Structure-activity relationship (SAR) studies on fluorinated compounds often reveal that the position of the fluorine substituent is critical for activity.

For example, in a study on fluorinated benzenesulfonamides, the specific arrangement of the fluorinated ring in relation to other functional groups was found to be essential for their ability to inhibit amyloid-beta aggregation. While not directly on thiophenols, this highlights the importance of precise fluorine placement.

The thiol group itself is a key pharmacophore in many biologically active molecules. nih.gov The acidity of the thiol proton, which can be modulated by the electronic effects of other substituents like fluorine and methoxy groups, is a critical factor in its interaction with biological targets. An electron-withdrawing fluorine atom is expected to increase the acidity of the thiol, potentially enhancing its nucleophilicity as a thiolate and its ability to form covalent bonds with target proteins.

Exploring the Impact of Substituent Position and Nature on Activity

The biological and chemical activity of thiophenol derivatives is highly dependent on the nature and position of the substituents on the aromatic ring. Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

A methoxy group (-OCH₃), such as that in this compound, is generally considered an electron-donating group through resonance, while a fluorine atom (-F) is electron-withdrawing through induction. The interplay of these opposing electronic effects can create unique properties. For instance, the electron-donating methoxy group can influence the reactivity of the aromatic ring in electrophilic substitution reactions, while the electron-withdrawing fluorine can affect the pKa of the thiol group.

In a study on the antioxidant activity of phenol and thiophenol analogues, it was observed that the presence of electron-donating groups can enhance radical scavenging activity. nih.govnih.gov Conversely, electron-withdrawing groups can impact the electronic properties of the sulfur atom, which could be relevant in applications such as surface-enhanced Raman scattering (SERS). rsc.org The relative positions of these groups (ortho, meta, para) to the thiol are also crucial, as they determine the extent of their electronic influence and can introduce steric effects that may affect binding to a biological target.

Table 1: Predicted Influence of Substituents on the Properties of Thiophenol Derivatives This table is generated based on general chemical principles and not on experimental data for this compound.

| Substituent | Position Relative to Thiol | Electronic Effect | Predicted Impact on Thiol Acidity | Predicted Impact on Ring Reactivity (Electrophilic Aromatic Substitution) |

| Methoxy (-OCH₃) | Ortho, Para | Electron-donating | Decrease | Activating |

| Methoxy (-OCH₃) | Meta | Electron-withdrawing (inductive) | Increase | Deactivating |

| Fluoro (-F) | Ortho, Meta, Para | Electron-withdrawing (inductive) | Increase | Deactivating |

| Nitro (-NO₂) | Ortho, Para | Electron-withdrawing | Significant Increase | Strongly Deactivating |

| Amino (-NH₂) | Ortho, Para | Electron-donating | Decrease | Strongly Activating |

Conjugation with Other Biologically Active Scaffolds

To enhance therapeutic potential or to create multifunctional molecules, this compound and its derivatives can be conjugated to other biologically active scaffolds. The thiol group provides a convenient handle for such modifications. Thiol-maleimide "click" chemistry is a common and efficient method for conjugating thiols to molecules containing a maleimide (B117702) group, often peptides or proteins.

Another approach is the para-fluoro-thiol reaction (PFTR), where a thiol displaces a fluorine atom from a perfluorinated aromatic ring. nih.gov This reaction has been used to conjugate a variety of thiols to peptide scaffolds, leading to the generation of new antimicrobial agents. nih.gov The study demonstrated that conjugating hydrophobic thiols to a peptide core significantly enhanced its antimicrobial activity. nih.gov This suggests that linking fluorinated thiophenols to peptides or other pharmacophores could be a promising strategy for developing novel therapeutics.

The thiophene (B33073) moiety, a related sulfur-containing heterocycle, is recognized as a privileged pharmacophore in medicinal chemistry and is found in numerous FDA-approved drugs. nih.gov This underscores the potential of sulfur-containing aromatic compounds in drug design. The conjugation of this compound derivatives to known pharmacophores could lead to hybrid molecules with improved efficacy, altered selectivity, or novel mechanisms of action.

Future Research Directions and Emerging Trends

Advancements in Asymmetric Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of 3-fluoro-6-methoxythiophenol, the development of asymmetric synthetic methods to produce chiral thioethers and sulfoxides is a significant area of future research. The creation of chiral organosulfur compounds is of great interest due to their application as chiral auxiliaries, ligands in catalysis, and as pharmacologically active molecules. bohrium.comacs.orgnih.govwiley-vch.de

Current research in asymmetric organocatalysis offers promising avenues. wikipedia.org Chiral phosphoric acids, for instance, have been successfully used to catalyze the formation of O-protected β-hydroxythiols with high enantioselectivity. nih.govacs.org This methodology could potentially be adapted for the asymmetric addition of this compound to prochiral electrophiles. Furthermore, bifunctional organocatalysts, such as those derived from quinine, have shown effectiveness in sulfa-Michael additions to generate complex polyfunctional tetrahydrothiophenes, a strategy that could be explored for creating chiral derivatives. metu.edu.tr

Transition metal catalysis, employing chiral ligands, presents another powerful tool. researchgate.net Palladium-catalyzed reactions, for example, have been utilized for the asymmetric synthesis of dienyl sulfoxides and chiral thio-oxazolidinones. researchgate.net The development of novel chiral ligands specifically designed to accommodate the electronic properties of the 3-fluoro-6-methoxythiophenyl moiety could lead to highly efficient and selective syntheses of chiral sulfur compounds. acs.orgresearchgate.net The synthesis of tertiary thiols and thioethers, which presents a considerable synthetic challenge, could also be addressed through methods like the stereoselective attack of a sulfur-centered nucleophile on a substituted carbon center. beilstein-journals.orgnih.gov

Novel Applications in Nanomaterials and Surface Chemistry

Thiophenols are widely recognized for their ability to form strong bonds with metal surfaces, leading to the formation of self-assembled monolayers (SAMs). mdpi.com This property is particularly valuable in the field of nanomaterials, where surface functionalization dictates the material's properties and applications. This compound, with its specific substitution pattern, is an excellent candidate for creating novel functionalized nanomaterials. mdpi.comworktribe.com

The electronic effects of the fluoro and methoxy (B1213986) substituents are expected to play a crucial role in modulating the surface properties of nanomaterials. mdpi.com The electron-withdrawing nature of the fluorine atom and the electron-donating character of the methoxy group can influence the surface charge and stability of gold nanoparticles (AuNPs). mdpi.comresearchgate.net Studies on substituted thiophenols have shown that electron-withdrawing groups can lead to more stable nanoparticle colloids compared to electron-donating groups. mdpi.com This suggests that the unique electronic profile of this compound could be harnessed to fine-tune the aggregation behavior and surface-enhanced Raman scattering (SERS) properties of AuNPs for biosensor applications. mdpi.com

Furthermore, fluorinated thiols are known to form highly ordered and stable SAMs with distinct interfacial properties, including altered wettability and friction. nih.govresearchgate.netuh.edu The presence of the fluorine atom in this compound could be exploited to create robust, chemically inert, and thermally stable coatings on various substrates. researchgate.net Research into the self-assembly of this compound on gold and other metal surfaces could reveal unique molecular arrangements and electronic properties, opening doors for applications in molecular electronics, corrosion prevention, and advanced sensor technologies. acs.org

Green Chemistry Approaches for Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Future research on this compound will likely focus on developing more sustainable synthetic routes.

A promising green approach is the use of solvent-free reaction conditions. jmchemsci.com For the synthesis of thiophenols, uncatalyzed transfer hydrogenation of aryl sulfonamides and sulfonyl chlorides using formates as a hydrogen donor has been shown to be effective, clean, and solvent-free, producing water and carbonates as by-products. tandfonline.comtandfonline.com This method avoids the use of hazardous reductants and organic solvents. tandfonline.com Similarly, solvent-free acylation reactions of thiols offer an environmentally friendly way to produce thioester derivatives. jmchemsci.com

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structure-property relationships of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for gaining these deeper mechanistic insights.

In terms of spectroscopy, ¹⁹F Nuclear Magnetic Resonance (NMR) is an exceptionally powerful technique for characterizing fluorinated aromatic compounds. researchgate.net The high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus make it an ideal probe for studying the molecule's structure and electronic environment. nih.govrsc.orgresearchgate.net Advanced 2D NMR techniques that correlate ¹⁹F with ¹H and ¹³C can provide unambiguous structural assignments and detailed information about through-bond and through-space couplings. nih.govrsc.org The development and application of scaling factors in DFT calculations to accurately predict ¹⁹F NMR chemical shifts can further aid in the structural elucidation of complex reaction mixtures and novel derivatives. nih.gov

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Fluoro-6-methoxythiophenol to improve yield and purity?

- Methodology :

- Utilize nucleophilic aromatic substitution (SNAr) for introducing the thiol group, leveraging electron-withdrawing substituents (fluoro and methoxy) to activate the benzene ring. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Purify via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate mixtures). For crystallization, consider solvents like dichloromethane or methanol, as suggested by analogous nitrophenol purification methods .

- Characterize intermediates (e.g., nitro-phenol precursors) using melting point analysis (mp 75–95°C for fluoronitrophenol derivatives) and GC-MS to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodology :

- Mass Spectrometry (MS) : Compare fragmentation patterns with NIST Standard Reference Database 69, focusing on characteristic peaks for fluoro-methoxy-thiophenol derivatives (e.g., m/z ratios for [M–SH]+ and [M–OCH3]+) .

- Nuclear Magnetic Resonance (NMR) : Use ¹⁹F NMR to resolve fluorine coupling with aromatic protons (³JHF ~8–12 Hz) and ¹H NMR to assign methoxy (δ 3.8–4.0 ppm) and thiol protons (δ 1.5–2.5 ppm, if protected).

- Infrared Spectroscopy (IR) : Confirm thiol (-SH) stretching vibrations (~2550 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Cross-validate results using orthogonal techniques. For example, ambiguous NOE effects in NMR can be clarified via DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate coupling constants and spatial arrangements.

- Leverage custom spectral libraries for emerging thiophenol contaminants, which may include fluorinated analogs, to identify overlapping signals .

- Re-examine synthetic pathways to rule out side products (e.g., disulfide formation), which may complicate MS and NMR interpretations .

Q. What strategies mitigate degradation of this compound under experimental conditions?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC with UV detection (λ = 254 nm).

- Protection of Thiol Group : Introduce tert-butyl or acetyl protecting groups during synthesis to prevent oxidation. Deprotection can be achieved using TFA or hydrazine .

- Storage Recommendations : Store at -20°C under inert gas (N₂/Ar) to inhibit disulfide formation, as indicated by stability protocols for similar thiophenols .

Q. How can reaction mechanisms for functionalizing this compound be elucidated?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps (e.g., C-S bond formation in SNAr reactions).

- Computational Modeling : Use Gaussian or ORCA software to map transition states and activation energies for fluorinated intermediates.

- Trapping Experiments : Isolate reactive intermediates (e.g., Meisenheimer complexes) using low-temperature (-78°C) conditions and characterize via X-ray crystallography .

Data Interpretation & Quality Control

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

- Methodology :

- Verify purity via differential scanning calorimetry (DSC) to distinguish eutectic mixtures from pure compounds.

- Cross-reference CAS registry data (e.g., CAS 366-99-4 for 3-fluoro-4-methoxyaniline) to identify potential misannotations in literature .

- Reproduce synthesis using standardized protocols from authoritative sources (e.g., Kanto Reagents’ catalogs) to minimize batch-to-batch variability .

Q. What quality control metrics are essential for ensuring reproducibility in studies involving this compound?

- Methodology :

- Batch Certification : Require suppliers to provide ≥95% purity (via GC-FID or HPLC-UV) and full spectral data (NMR, MS, IR).

- Internal Standards : Use deuterated analogs (e.g., 3-fluoro-6-methoxy-d₃-thiophenol) for quantitative analysis in mass spectrometry .

- Interlaboratory Validation : Share samples with collaborating labs to confirm analytical reproducibility, as recommended in NIST’s best practices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.